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Introduction

Diethyl sulfate (DES) is a chemical probe used for the analysis of RNA secondary and tertiary

structures. As an ethylating agent, DES modifies specific nitrogen positions on RNA bases that

are accessible and not involved in hydrogen bonding, such as in base pairing.[1][2] This

technique is analogous to the more commonly used dimethyl sulfate (DMS) probing, which

methylates accessible bases.[3][4] The pattern of modification provides single-nucleotide

resolution data on the solvent accessibility and pairing status of bases, which is invaluable for

modeling RNA structures, understanding RNA-protein interactions, and identifying ligand

binding sites.[5][6]

The primary targets for alkylation by DES and DMS are the Watson-Crick faces of unpaired

adenine (N1 position) and cytosine (N3 position).[7][8][9] Modification at these sites indicates

that the nucleotide is likely in a single-stranded region, such as a loop or bulge. Conversely, a

lack of modification suggests the nucleotide is protected within a double-stranded helix or

involved in a tertiary interaction.[3] This information can be used to experimentally validate and

refine computational RNA structure predictions. The sites of modification are typically detected

by primer extension, where reverse transcriptase stalls at the ethylated base, or more recently,

through mutational profiling (MaP), where the modification causes misincorporation during

reverse transcription, which is then read out by high-throughput sequencing.[7][10]
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RNA Secondary Structure Validation: Provides experimental constraints to guide and validate

computational RNA folding algorithms.[11]

Drug Discovery & Ligand Binding: Used in "footprinting" experiments to identify the binding

sites of small molecules, proteins, or other ligands on an RNA target.[5][6] Changes in the

DES modification pattern in the presence of a ligand can reveal the precise interaction site

and any conformational changes induced upon binding.[6]

In Vivo Structure Analysis: Because DES is cell-permeable, it can be used to probe RNA

structures within their native cellular environment, providing insights into how cellular factors

and conditions influence RNA folding.[3][12][13]

Analysis of RNA Dynamics: Can capture snapshots of RNA conformational changes, aiding

in the study of RNA folding pathways and dynamic structural rearrangements.[5]

Data Presentation
Table 1: Reactivity of Common Chemical Probes for RNA
Structure
This table summarizes the nucleotide specificity of diethyl sulfate (DES) and other commonly

used chemical probes. The reactivity of DES is analogous to dimethyl sulfate (DMS), causing

ethylation instead of methylation at the same positions.
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Chemical Probe
Primary Nucleotide
Targets

Site of Modification
Structural
Information Gained

Diethyl Sulfate (DES) /

Dimethyl Sulfate

(DMS)

Adenine (A), Cytosine

(C)

N1 of Adenine, N3 of

Cytosine[4][7]

Probes the Watson-

Crick face; identifies

single-stranded or

accessible A and C

residues.[9]

1-cyclohexyl-3-(2-

morpholinoethyl)carbo

diimide metho-p-

toluenesulfonate

(CMCT)

Uracil (U), Guanine

(G)

N3 of Uracil, N1 of

Guanine[5]

Probes the Watson-

Crick face; identifies

single-stranded U and

G residues.

Selective 2'-hydroxyl

acylation analyzed by

primer extension

(SHAPE) Reagents

(e.g., 1M7, NAI)

All four nucleotides (A,

C, G, U)

2'-hydroxyl of the

ribose sugar[10][14]

Measures local

nucleotide flexibility;

reactive in

conformationally

flexible regions,

regardless of base

identity.[15]

Diethyl pyrocarbonate

(DEPC)
Adenine (A) N7 of Adenine[5][16]

Probes the Hoogsteen

face of adenine;

identifies stacked vs.

unstacked adenines.

Kethoxal Guanine (G)
N1 and N2 of

Guanine[5]

Probes the Watson-

Crick face of guanine

in single-stranded

regions.
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Experimental Workflow: DES Probing with Mutational Profiling (MaP-seq)

1. RNA Sample
(In vitro transcribed or total cellular RNA)

2. RNA Refolding
(Heat anneal & add MgCl2)

3. DES Modification
(Treat with Diethyl Sulfate)

4. Quench Reaction
(e.g., with β-mercaptoethanol)

5. RNA Purification
(Ethanol precipitation or column)

6. Reverse Transcription
(Using TGIRT enzyme to induce mutations)

7. Library Preparation
(PCR amplification & adapter ligation)

8. High-Throughput Sequencing

9. Data Analysis
(Map reads, calculate mutation rates)

10. RNA Structure Modeling

Click to download full resolution via product page

Caption: Workflow for DES-MaPseq RNA structure analysis.
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Mechanism of DES Action on RNA

Unpaired Adenosine
in RNA strand (N1 accessible)

N1-ethyladenosine
(Modification blocks Watson-Crick pairing)

 Ethylation
 reaction 

Diethyl Sulfate
(C₂H₅)₂SO₄

Click to download full resolution via product page

Caption: Ethylation of an unpaired adenosine by DES.

Experimental Protocols
Safety Precaution: Diethyl sulfate (DES) and dimethyl sulfate (DMS) are highly toxic,

carcinogenic, and must be handled with extreme care in a certified chemical fume hood using

appropriate personal protective equipment (PPE), including gloves, lab coat, and safety

glasses.[5] All waste must be neutralized and disposed of according to institutional guidelines.

Protocol 1: In Vitro RNA Structure Probing with DES
This protocol is adapted from established methods for DMS probing and is suitable for in vitro

transcribed RNA.[17][18]

1. RNA Preparation and Refolding: a. Dilute 1-5 pmol of your RNA of interest in a final volume

of 50-100 µL of refolding buffer (e.g., 50 mM Na-cacodylate pH 7.2, 100 mM KCl).[17] b. To

ensure proper folding, heat the RNA solution at 90°C for 2-3 minutes, then allow it to cool

slowly to room temperature over 15-20 minutes.[18] c. Add MgCl₂ to a final concentration of 5-

10 mM to stabilize tertiary structures and incubate at a physiologically relevant temperature

(e.g., 37°C) for 20-30 minutes.[18]

2. DES Modification: a. Prepare a fresh 1:10 dilution of DES in 100% ethanol. b. Add 1-2 µL of

the diluted DES solution to the refolded RNA sample. The final DES concentration should be
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optimized for your RNA, typically in the range of 50-200 mM. c. Incubate the reaction at the

same temperature used for folding (e.g., 37°C) for 2-5 minutes. Incubation time should be

optimized to achieve modification in approximately 1-5% of RNA molecules.[17] d. Prepare a

"no-reagent" control by adding an equivalent volume of ethanol (without DES) to a separate

aliquot of refolded RNA.

3. Quenching and RNA Purification: a. Stop the reaction by adding β-mercaptoethanol to a final

concentration of 0.5-1 M.[17] This neutralizes the unreacted DES. b. Immediately purify the

RNA to remove the DES and quenching agent. This can be done via standard ethanol

precipitation or using a column-based RNA cleanup kit.[17] c. Resuspend the purified RNA

pellet in 10-20 µL of RNase-free water.

4. Analysis of Modification Sites by Primer Extension: a. To a tube containing the ~1 pmol of

modified RNA, add a 5'-radiolabeled or fluorescently-labeled DNA primer specific to your RNA

of interest. b. Anneal the primer by heating to 65°C for 5 minutes and then cooling to 42°C over

10-15 minutes.[3] c. Initiate reverse transcription by adding a master mix containing reverse

transcriptase (e.g., SuperScript III), dNTPs, and the appropriate reaction buffer. d. Incubate at

50-55°C for 30-60 minutes.[18] The reverse transcriptase will pause or stop one nucleotide 3'

to the ethylated base. e. Terminate the reaction and purify the resulting cDNA. f. Analyze the

cDNA products on a denaturing polyacrylamide sequencing gel alongside unmodified RNA

controls and Sanger sequencing lanes (A, C, G, T) to map the exact locations of reverse

transcription stops.[5]

Protocol 2: In-Cell RNA Structure Probing and Analysis
via DES-MaPseq
This protocol outlines the general steps for probing RNA structure in living cells, followed by

mutational profiling (MaP) and sequencing.[7][10][13]

1. In-Cell Modification: a. Grow cells (e.g., HEK293) to the desired confluency. b. For adherent

cells, remove the growth medium and wash with PBS. For suspension cells, pellet and

resuspend in PBS. c. Treat the cells by adding DES directly to the PBS to a final concentration

of 1-3%. The optimal concentration and treatment time (typically 2-8 minutes) must be

empirically determined to maximize signal without excessive cytotoxicity.[7] d. Prepare a control

sample treated with an equivalent volume of a mock solution (e.g., DMSO or water).[17]
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2. Quenching and Total RNA Extraction: a. Quench the DES modification by adding β-

mercaptoethanol to a final concentration of 0.5-1 M. b. Immediately lyse the cells and proceed

with total RNA extraction using a standard method like TRIzol or a column-based kit.

3. RNA Processing: a. Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.[17] b. For analysis of mRNAs, you may perform rRNA depletion to enrich for

transcripts of interest.[13]

4. Mutational Profiling (MaP) Reverse Transcription: a. Use a thermostable group II intron

reverse transcriptase (TGIRT-III) for the reverse transcription step, as this enzyme is capable of

reading through modified bases and incorporating mutations into the cDNA.[7] b. Set up the

reaction with 1-2 µg of total RNA, gene-specific primers (for targeted analysis) or random

hexamers (for transcriptome-wide analysis), dNTPs, and TGIRT-III enzyme according to the

manufacturer's protocol.[7][17] c. The ethylated adenines and cytosines will be "read" as

mutations in the resulting cDNA strand.[7]

5. Library Preparation and Sequencing: a. The generated cDNA is used as a template for PCR

amplification. b. The amplified DNA is then used to prepare a sequencing library (e.g., using a

NexteraXT kit).[13] c. The library is sequenced on a high-throughput platform (e.g., Illumina).

6. Data Analysis: a. Sequencing reads are aligned to the reference transcriptome. b.

Specialized software (e.g., ShapeMapper, DREEM) is used to count the mutations at each

nucleotide position for both the DES-treated and control samples.[14][15] c. The mutation rate

at each position is calculated, which serves as a quantitative measure of DES reactivity and,

therefore, nucleotide accessibility. d. These reactivity profiles are then used as constraints in

RNA secondary structure prediction software to generate experimentally-informed structural

models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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